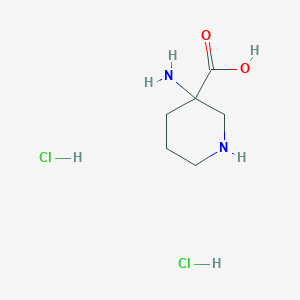

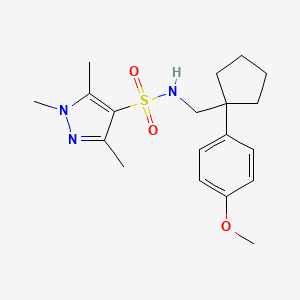

![molecular formula C17H13ClN4O3S B2602278 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 303017-78-9](/img/structure/B2602278.png)

4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in different solvents, and its stability under various conditions.Scientific Research Applications

Antitumor Activity

The synthesis of benzothiazole derivatives, such as 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide, has shown significant potential in antitumor activities. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, presenting a promising avenue for cancer treatment. Specifically, the derivative 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide demonstrated an excellent in vivo inhibitory effect on tumor growth, highlighting the potential of benzothiazole derivatives in cancer therapy (Yoshida et al., 2005).

Synthesis and Characterization of New Compounds

Research has also focused on the synthesis of new compounds utilizing tetrahydrobenzothiophene derivatives under microwave irradiation. This method facilitates the creation of various carboxamide and benzamide derivatives, expanding the chemical diversity and potential applications of these compounds in scientific research. Such developments contribute to the broader understanding and utilization of benzothiazole and tetrahydrobenzothiophene derivatives in the synthesis of novel chemical entities (Abdalha et al., 2011).

Metal Complex Formation

Benzothiazole-derived Schiff bases and their metal complexes have been synthesized, serving as valuable tools in understanding the interaction between organic compounds and metals. These complexes have potential applications in various fields such as catalysis, material science, and therapeutic agent development. The characterization of these complexes through spectroscopic studies and X-ray techniques provides insights into their structural properties and potential industrial and pharmaceutical applications (Mahmood et al., 2021).

Antimicrobial Activity

The exploration of new pyridothienopyrimidines and pyridothienotriazines has revealed significant antimicrobial activity, suggesting their potential as novel antimicrobial agents. The creation of these compounds through the reaction of acetyl derivatives with various agents showcases the versatility of benzothiazole and tetrahydrobenzothiophene derivatives in generating new molecules with beneficial biological activities (Abdel-rahman et al., 2002).

Safety And Hazards

This would involve looking at the compound’s toxicity, whether it’s carcinogenic or has other health effects, and what precautions need to be taken when handling it.

Future Directions

This could involve looking at potential future uses for the compound, areas where further research is needed, or new methods of synthesizing the compound.

Please consult with a professional chemist or a trusted source for more specific and detailed information. It’s important to handle all chemical compounds safely and responsibly.

properties

IUPAC Name |

4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S/c18-11-6-5-9(7-12(11)22(24)25)16(23)21-15-14-10-3-1-2-4-13(10)26-17(14)20-8-19-15/h5-8H,1-4H2,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEFFRHXAUUVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)

![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)